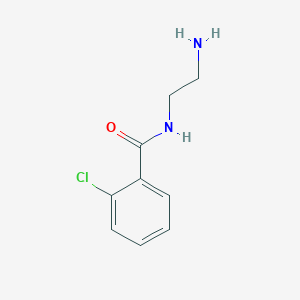

N-(2-Aminoethyl)-2-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVWGQHNZCDFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515623 | |

| Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65389-77-7 | |

| Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N 2 Aminoethyl 2 Chlorobenzamide and Its Analogues

Established Synthetic Routes for N-(2-Aminoethyl)-2-chlorobenzamide

The primary method for synthesizing this compound involves creating an amide linkage between a 2-chlorobenzoyl moiety and an ethylenediamine (B42938) backbone.

The most conventional and widely utilized method for the synthesis of this compound is the acylation of ethylenediamine with 2-chlorobenzoyl chloride. researchgate.net In a typical procedure, an equimolar amount of ethylenediamine is dissolved in a suitable solvent, such as ethanolic sodium hydroxide, to which 2-chlorobenzoyl chloride is added. researchgate.net The ethylenediamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Alternative approaches involve the use of coupling agents to facilitate the reaction between 2-chlorobenzoic acid and ethylenediamine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. nih.gov This method proceeds through the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine. This route can offer milder reaction conditions and may be advantageous when working with sensitive substrates.

Another strategy involves the direct condensation of benzoic acids and amines. For instance, a method utilizing a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported for the synthesis of benzamide (B126) derivatives. researchgate.net This approach presents a greener alternative with advantages such as short reaction times and high yields. researchgate.net

The optimization of reaction parameters is critical to maximize the yield and purity of the final product. Key factors include temperature, reaction time, and the choice of catalyst or solvent. For instance, in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from 2-aminobenzamide (B116534) and various aldehydes, it was found that increasing the reaction temperature from room temperature to 60°C in the presence of a natural deep eutectic solvent (NADES) dramatically decreased the reaction time from 120 minutes to 10 minutes and increased the yield from 20% to 97%. researchgate.net While not a direct synthesis of the target compound, this illustrates the significant impact of temperature on related benzamide reactions.

The choice of solvent and base is also crucial. In the synthesis of N-substituted benzamide derivatives, reactions are often carried out in solvents like dimethylformamide (DMF) with the use of a base such as diisopropylethylamine (DIPEA) at controlled temperatures, starting from 0–5 °C and then proceeding overnight. nih.gov Purification is typically achieved through extraction and drying processes. nih.gov

Synthesis of Halogenated and Substituted N-(2-Aminoethyl)benzamide Analogues

The synthesis of various analogues allows for the exploration of structure-activity relationships.

The synthesis of ortho- and para-chlorinated N-(2-aminoethyl)benzamide derivatives follows similar amide bond formation strategies. For example, N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide was synthesized with a 93% yield by reacting 4-chlorobenzaldehyde (B46862) and benzo[d]thiazol-2-amine. rsc.org Similarly, the ortho-chlorinated analogue, N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide, was obtained in 91% yield from 2-chlorobenzaldehyde. rsc.org These examples, while not involving ethylenediamine, demonstrate the high efficiency of forming benzamides with different chlorine substitution patterns on the benzene (B151609) ring.

| Compound | Starting Aldehyde | Starting Amine | Yield (%) | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide | 4-chlorobenzaldehyde | benzo[d]thiazol-2-amine | 93 | rsc.org |

| N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide | 2-chlorobenzaldehyde | benzo[d]thiazol-2-amine | 91 | rsc.org |

A range of substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to investigate their biological activities. nih.gov This includes the introduction of nitro and iodo groups. nih.govnih.gov For instance, N-(2-aminoethyl)-2-chloro-4-iodobenzamide was synthesized and identified as a potent and selective inhibitor of monoamine oxidase type-B (MAO-B). nih.gov Similarly, N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized with an 89% yield via mechanochemistry by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com Another example is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com These syntheses demonstrate the feasibility of incorporating a variety of functional groups onto the benzamide scaffold.

| Compound | Starting Amine | Starting Acyl Chloride | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2,2-diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethan-1-amine | 4-nitrobenzoyl chloride | 89 | mdpi.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Not Specified | mdpi.com |

Advanced Synthetic Techniques in Benzamide Chemistry

Modern synthetic methods are being applied to benzamide synthesis to improve efficiency and sustainability.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. For example, the hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. rasayanjournal.co.inyoutube.com Another report describes the microwave-assisted synthesis of primary amides in 8-12 minutes with almost quantitative yields by reacting a primary amine directly with an acid without a catalyst. tandfonline.com These findings suggest that microwave-assisted methods could be highly effective for the rapid and efficient synthesis of this compound and its derivatives.

Flow chemistry offers advantages in terms of safety, scalability, and control over reaction conditions. nih.gov This technique has been successfully used for the multi-step synthesis of complex molecules, including those involving hazardous intermediates. nih.gov For instance, the selective amidation of 4-bromo-2-chlorotoluene (B1273142) with benzamide in a continuous flow reactor resulted in an 83% yield. nih.gov Flow systems have also been developed for the synthesis of benzoylacetonitriles from N,N-dimethylbenzamides and acetonitrile, demonstrating the versatility of this technology for C-C bond formation in the synthesis of complex benzamide-related structures. bohrium.com

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, is an emerging green chemistry approach. The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved in 5 minutes with an 89% yield using a ball mill, showcasing a solvent-free and efficient method for amide bond formation. mdpi.com

Solid-Phase Synthetic Approaches

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplifying purification processes. While a specific solid-phase synthesis for this compound is not extensively documented in publicly available literature, a viable strategy can be designed based on well-established solid-phase amide coupling and peptoid synthesis methodologies. escholarship.org A common approach involves the immobilization of one of the reactants onto a solid support, followed by the sequential addition of the other synthetic building blocks, and finally, cleavage of the target molecule from the resin.

A plausible solid-phase route to this compound would commence with the attachment of a protected ethylenediamine derivative to a suitable resin. For instance, mono-Fmoc-protected ethylenediamine could be anchored to a resin, such as a Wang or Rink amide resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group can then be removed under basic conditions, typically with piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP), to expose the free primary amine on the solid support.

The subsequent and crucial step is the acylation of the resin-bound amine with 2-chlorobenzoic acid. This amide bond formation is typically facilitated by a coupling agent to activate the carboxylic acid. A variety of coupling agents can be employed, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions. chemistrysteps.comresearchgate.net The reaction would be carried out in a suitable solvent, for example, dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products. The final step is the cleavage of the desired this compound from the solid support. The choice of cleavage cocktail depends on the type of linker used. For a Wang resin, a strong acid like trifluoroacetic acid (TFA) in DCM is typically used. This process releases the final product into solution, which can then be isolated and purified. This submonomer synthetic strategy, which involves the sequential addition of building blocks, is highly efficient for creating libraries of related compounds by simply varying the amine or the carboxylic acid component in the synthetic sequence. escholarship.org

| Component | Example | Purpose |

| Solid Support (Resin) | Wang Resin, Rink Amide Resin | Provides a solid matrix for the synthesis, facilitating purification. |

| Linker | Acid-labile linkers | Connects the growing molecule to the resin and allows for cleavage under specific conditions. |

| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the amine functionality during the initial attachment to the resin. |

| Coupling Agent | DCC, EDC/HOBt | Activates the carboxylic acid for efficient amide bond formation. |

| Cleavage Reagent | TFA (Trifluoroacetic acid) | Cleaves the final product from the resin. |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced in the ethylenediamine backbone, requires stereoselective synthetic methods. Chiral 1,2-diamines are valuable building blocks in medicinal chemistry and asymmetric synthesis. sigmaaldrich.com Several catalytic asymmetric methods have been developed to access these structures with high enantiomeric purity. rsc.org

One prominent strategy involves the catalytic asymmetric hydrogenation of C=N bonds. acs.org For instance, a prochiral N-protected α-amino imine could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to furnish the chiral diamine precursor.

Another powerful approach is the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines, which can produce chiral anti-1,2-diamine derivatives with high diastereoselectivity and enantioselectivity. nih.gov This method allows for the construction of the C-C bond of the diamine backbone in a stereocontrolled manner. Furthermore, the reductive coupling of imines and allenamides catalyzed by copper has been shown to be an effective method for accessing chiral 1,2-diamino synthons as single stereoisomers. acs.org

The general approaches to obtaining chiral molecules can be categorized as follows:

Chiral Pool Synthesis: Utilizes enantiomerically pure starting materials, such as amino acids or their derivatives, to introduce the desired stereocenter. ethz.ch

Resolution: Involves the separation of a racemic mixture of the chiral diamine or a precursor. This can be achieved through crystallization with a chiral resolving agent to form diastereomeric salts that can be separated physically. researchgate.net

Asymmetric Synthesis: Employs a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction that creates the stereocenter. ethz.ch For example, a chiral ligand on a metal catalyst can influence the facial selectivity of a reduction or addition reaction.

Once the chiral ethylenediamine derivative is obtained with the desired stereochemistry, it can be coupled with 2-chlorobenzoic acid using standard amide bond formation techniques, as described previously, to yield the final chiral this compound analogue.

Mechanistic Understanding of Synthetic Reactions

The core of synthesizing this compound is the formation of the amide bond. A direct reaction between a carboxylic acid (2-chlorobenzoic acid) and an amine (ethylenediamine) is generally not feasible at room temperature because the acidic carboxylic acid protonates the basic amine, forming an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, the carboxylic acid must be "activated."

The most common method for activation involves the use of coupling agents, such as carbodiimides (e.g., DCC or EDC). chemistrysteps.comnih.gov The mechanism of DCC-mediated amide bond formation proceeds through several key steps:

Activation of the Carboxylic Acid: The carbodiimide (B86325) acts as a dehydrating agent. The nitrogen atom of the carbodiimide attacks the acidic proton of the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the protonated carbodiimide. khanacademy.org

Formation of the O-Acylisourea Intermediate: This reaction forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, rendering the carbonyl carbon highly electrophilic. thermofisher.com

Nucleophilic Attack by the Amine: The primary amine of the ethylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Collapse of the Intermediate and Amide Bond Formation: The tetrahedral intermediate collapses, expelling the N,N'-dicyclohexylurea (DCU) by-product, which is insoluble in many organic solvents and can be easily removed by filtration, and forming the stable amide bond of this compound.

The addition of activating agents like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the reaction. These agents can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions like N-acylurea formation and is more reactive towards the amine, leading to higher yields and purities of the final amide product. researchgate.net Electrophilic activation of amides using reagents like triflic anhydride (B1165640) represents another powerful method for their functionalization. rsc.org

Investigation of Molecular Interactions and Enzymatic Mechanisms

Research into Monoamine Oxidase B (MAO-B) Inhibition

N-(2-Aminoethyl)-2-chlorobenzamide and its analogues have been a focal point of research for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme crucial in the metabolism of neurotransmitters.

Kinetic Characterization of MAO-B Inhibition by this compound and its Analogues

The inhibition of MAO-B by this compound, also known as Ro 16-6491, and its derivatives is characterized by a time-dependent and competitive process. nih.govnih.gov Initial studies revealed that these compounds act as potent reversible inhibitors of MAO-B. nih.gov The kinetic profile typically shows an initial competitive phase followed by a time-dependent inhibition of the enzyme. nih.gov

The potency of these inhibitors can be significantly altered by structural modifications. For instance, replacing the amide bond in N-(2-Aminoethyl)-p-chlorobenzamide with an ester bond resulted in a 150-200 fold increase in potency against bovine liver MAO-B. nih.gov The relative potencies of various halo- and nitro-substituted analogues are influenced by steric and hydrophobic effects. nih.gov

| Compound/Analogue | Inhibition Type | Potency Notes |

| N-(2-Aminoethyl)-p-chlorobenzamide (Ro 16-6491) | Competitive, time-dependent, reversible | Potent inhibitor of human brain MAO-B. nih.gov |

| Ester bond analogue of Ro 16-6491 | Competitive, time-dependent, reversible | ~150-200 times more potent than the amide version against bovine liver MAO-B. nih.gov |

| Halo- and nitro-substituted analogues | Competitive, time-dependent, reversible | Relative potencies are influenced by steric and hydrophobic factors. nih.gov |

Elucidation of Inhibition Type: Reversible and Mechanism-Based Inhibition

This compound and its analogues are classified as mechanism-based reversible inhibitors of MAO-B. nih.govnih.gov This classification stems from the observation that while they are competitive and time-dependent inhibitors, full enzyme activity can be restored upon dialysis. nih.gov This indicates that the inhibitor is not irreversibly bound to the enzyme.

The mechanism involves the inhibitor being activated by MAO-B to form a reversible adduct. nih.gov This is distinct from "slow-binding" inhibitors where no product formation is observed after incubation with the enzyme. nih.gov

Structural Analysis of Compound-MAO-B Adducts (e.g., Covalent Flavin Adducts)

Structural studies have been crucial in understanding the interaction between N-(2-Aminoethyl)-p-chlorobenzamide and MAO-B. High-resolution crystal structures reveal the formation of a covalent N(5) flavin adduct. nih.govnih.gov This adduct formation leads to a "bleached" flavin spectrum. nih.gov

The phenyl ring of the inhibitor occupies a position in the catalytic site that overlaps with that of other inhibitors like isatin. nih.govnih.gov The flavin ring itself is found in a twisted, nonplanar conformation in both its oxidized form and when in adducts with inhibitors. nih.gov The active site cavities are largely nonpolar, but specific hydrophilic areas near the flavin group help to orient the amine portion of the substrate for catalysis. nih.gov The formation of this covalent adduct with the flavin N(5) in the active site of MAO-B is a key feature of its inhibitory mechanism.

Comparative Studies of Isomeric and Derivatized Benzamide (B126) Interactions with MAO-B

Comparative analyses of various benzamide derivatives have shed light on the structure-activity relationships governing MAO-B inhibition. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and shown to be competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov The potency of these analogues is rationalized based on steric and hydrophobic effects. nih.gov

For example, replacing the amide bond in N-(2-aminoethyl)-p-chlorobenzamide with an ester bond significantly enhances its inhibitory potency. nih.gov This suggests that the nature of the linker between the benzoyl group and the aminoethyl side chain plays a critical role in the interaction with the enzyme.

Exploration of Other Enzyme Inhibition Activities

While the primary focus has been on MAO-B, research has also explored the inhibitory effects of analogues of this compound on other enzymes.

Inhibition of Carbonic Anhydrases by Analogues

Analogues of this compound, specifically those containing a sulfonamide group, have been investigated as inhibitors of carbonic anhydrases (CAs). nih.gov For instance, certain sulfonamide derivatives have shown inhibitory activity against various human CA isoforms, including those found in the brain. nih.gov The inhibition mechanism for these compounds typically involves the sulfonamide moiety coordinating with the zinc ion in the active site of the carbonic anhydrase. researchgate.net

Molecular Target Identification and Binding Site Analysis

The primary molecular target identified for this compound and its structural analogs is Monoamine Oxidase-B (MAO-B), a crucial enzyme in the metabolism of neurotransmitters. nih.gov The interaction with this enzyme is characterized by competitive, time-dependent, and reversible inhibition. nih.gov

The chemical structure of this compound plays a significant role in its mechanism of action. The aminoethyl group facilitates the formation of hydrogen bonds and electrostatic interactions with the active site of target proteins, while the chlorine atom increases the compound's lipophilicity, which aids its passage through biological membranes. Studies on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have shown that they are all competitive, time-dependent inhibitors of MAO-B. nih.gov For instance, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride has been identified as a potent and selective reversible MAO-B inhibitor with a Ki of 0.80 μM. evitachem.com The reversible nature of this inhibition is a key characteristic, as enzyme activity is typically restored upon dialysis. nih.gov

Research into the anticancer properties of this compound hydrochloride indicated a dose-dependent reduction in the viability of various cancer cell lines, suggesting potential interactions with molecular targets within these cells.

Table 1: Inhibitory Activity of N-(2-Aminoethyl)-benzamide Derivatives on MAO-B

| Compound | Target Enzyme | Inhibition Type | Potency (Ki) | Reference |

|---|---|---|---|---|

| This compound hydrochloride | MAO-B | Inhibitor | - | |

| Halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues | MAO-B | Competitive, Time-dependent, Reversible | - | nih.gov |

| N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride | MAO-B | Non-competitive, Reversible | 0.80 μM | evitachem.com |

| N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) | MAO-B | - | - | nih.govevitachem.com |

Research into Cellular Pathway Modulation

The benzamide scaffold is a key feature in numerous compounds that exhibit significant modulation of critical cellular pathways, including those involved in programmed cell death (apoptosis) and inflammation.

Investigation of Apoptosis Induction in Specific Cell Lines by Related Compounds

Research has demonstrated that various N-substituted benzamides can trigger apoptosis in cancer cells through specific molecular mechanisms. Using declopramide (B1670142) as a representative compound, studies have shown that at concentrations above 250 μM, it induces apoptosis in the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL-60. nih.gov

The mechanism of this apoptosis induction involves the intrinsic mitochondrial pathway. Key events include the release of cytochrome c into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov The process is significantly inhibited by the broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk, but less so by the caspase-8 inhibitor zIEDHfmk, confirming the central role of the mitochondrial pathway over the death receptor pathway. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was found to inhibit declopramide-induced apoptosis. nih.gov

Prior to the onset of apoptosis, declopramide was observed to induce a G2/M cell cycle block. This cell cycle arrest occurred even in the presence of caspase inhibitors and in cells overexpressing Bcl-2, suggesting it is an upstream event to apoptosis. nih.gov Interestingly, while p53 was induced in 70Z/3 cells, the apoptotic mechanism and the cell cycle block were also observed in p53-deficient HL-60 cells, indicating the process is not dependent on p53 activation. nih.gov

Other related benzamide derivatives have also been shown to induce apoptosis. A series of 2-amino-1,4-naphthoquinone-benzamides caused nuclear condensation and fragmentation, characteristic of apoptosis, in various cancer cell lines at a 10 µM dosage. nih.gov

Table 2: Apoptosis Induction by Related Benzamide Compounds in Cell Lines

| Compound | Cell Line(s) | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Declopramide | 70Z/3 (mouse pre-B), HL-60 (human promyelocytic cancer) | Induces cytochrome c release, caspase-9 activation, G2/M cell cycle block; p53-independent. | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231, SUIT-2, HT-29 | Cause nuclear condensation and fragmentation. | nih.gov |

| Benzothiazole derivative (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide) | Colorectal cancer cells | Induces apoptosis via the ROS-mediated mitochondrial intrinsic pathway. | frontiersin.org |

Mechanisms of Anti-inflammatory Activity in Related Compounds

The anti-inflammatory properties of benzamides are linked to their ability to modulate key signaling pathways involved in the inflammatory response. nih.gov A primary mechanism is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov

Research has shown that certain N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This inhibition occurs at the gene transcription level through the suppression of NF-κB activity. nih.gov By inhibiting NF-κB, these compounds not only reduce inflammation but can also induce apoptosis, as NF-κB is a known regulator of both processes. nih.gov For example, MCA was shown to inhibit NF-κB in Hela cells at concentrations of 100-200 µM. nih.gov

Another benzamide derivative, Moclobemide, has been found to suppress the unstimulated release of certain proinflammatory cytokines while stimulating the release of anti-inflammatory cytokines. wikipedia.org

Furthermore, some substituted benzamides related to Parsalmide have been shown to act as anti-inflammatory agents by preferentially inhibiting the cyclooxygenase-1 (COX-1) enzyme. researchgate.net

Table 3: Anti-inflammatory Mechanisms of Related Benzamide Compounds

| Compound/Derivative Class | Mechanism of Action | Key Target(s) | Reference |

|---|---|---|---|

| Metoclopramide (MCA), 3-Chloroprocainamide (3-CPA) | Inhibition of pro-inflammatory cytokine production via gene transcription regulation. | NF-κB, TNF-α | nih.gov |

| Moclobemide | Suppression of pro-inflammatory cytokines, stimulation of anti-inflammatory cytokines. | Cytokines | wikipedia.org |

| Parsalmide-related substituted benzamides | Enzyme inhibition. | Cyclooxygenase-1 (COX-1) | researchgate.net |

| Benzimidazole derivatives | Interaction with various receptors and enzymes. | Cannabinoid receptors, bradykinin (B550075) receptors, COX, 5-lipoxygenase activating protein. | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Elucidation of Structural Determinants for Biological Efficacy

The potency and selectivity of N-(2-Aminoethyl)-2-chlorobenzamide as a monoamine oxidase (MAO) inhibitor are highly dependent on the specific arrangement of its constituent parts.

The position of the chlorine atom on the benzamide (B126) ring is a critical determinant of the compound's inhibitory activity against MAO isoforms. While direct comparative data for the ortho-, meta-, and para-isomers of N-(2-Aminoethyl)chlorobenzamide are not extensively published, studies on related halo-substituted benzamides and similar compounds provide significant insights.

Research on a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues has shown that these compounds are competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov The relative potencies of these analogues are influenced by both steric and hydrophobic effects. nih.gov For instance, studies on aminoethyl substituted benzyl (B1604629) ethers, a structurally related class of compounds, revealed that meta-substituted analogues were generally more potent inhibitors of MAO-B than their ortho- and para-counterparts. nih.gov This suggests that the spatial positioning of the electron-withdrawing halogen atom plays a crucial role in the interaction with the enzyme's active site.

Furthermore, a study on the benzamide derivative moclobemide, which features a chlorine atom in the para position, demonstrated that this compound is a selective inhibitor of MAO-A. This finding underscores that the positional isomerism of the halogen substituent can dramatically shift the selectivity between MAO-A and MAO-B.

Table 1: Impact of Halogen Position on MAO Inhibition for Related Compound Classes

| Compound Class | Halogen Position | Observed MAO Inhibition | Reference |

|---|---|---|---|

| Aminoethyl Benzyl Ethers | Meta | Generally more potent for MAO-B | nih.gov |

The N-(2-aminoethyl) side chain is a crucial feature for the molecular recognition and binding of this compound to its target, MAO-B. This moiety is understood to participate in significant interactions within the enzyme's active site. The terminal amine of the aminoethyl group is critical for establishing hydrogen bonds and electrostatic interactions with key residues in the active site.

The binding of substrates and inhibitors to MAO-B involves navigating through an "entrance cavity" to a deeper "active site cavity". nih.gov The conformation of the aminoethyl group is vital for this process. The amine function of a bound substrate or inhibitor approaches the flavin adenine (B156593) dinucleotide (FAD) cofactor through an "aromatic cage" formed by two tyrosine residues. nih.gov The flexibility and charge of the aminoethyl moiety facilitate its proper orientation within this intricate binding pocket. The importance of this side chain is highlighted by the fact that replacing it with other groups, such as a morpholinoethyl group in moclobemide, shifts the inhibitory selectivity from MAO-B to MAO-A.

The nature of substituents on the aromatic ring of benzamide analogues significantly modulates their biological activity, primarily through steric and hydrophobic effects. nih.gov A variety of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues have been synthesized and evaluated as MAO-B inhibitors, demonstrating that these modifications can lead to potent inhibitory activity. nih.gov

Table 2: Influence of Aromatic Ring Substituents on MAO-B Inhibitory Activity for N-(2-Aminoethyl)benzamide Analogues

| Substituent on Benzamide Ring | General Effect on MAO-B Inhibition | Reference |

|---|---|---|

| Halogens (e.g., Cl, Br, I) | Potent, reversible inhibition | nih.gov |

Conformational Analysis and its Significance for Ligand-Target Interactions

The three-dimensional conformation of this compound is a key factor in its interaction with MAO-B. Upon binding, both the ligand and the enzyme can undergo conformational changes to achieve an optimal fit. The binding of inhibitors like N-(2-aminoethyl)-p-chlorobenzamide can induce a fused state of the entrance and active site cavities in MAO-B by altering the conformation of a key amino acid residue, Ile199, which acts as a gate. nih.gov This induced fit highlights the dynamic nature of the ligand-target interaction and is crucial for the compound's inhibitory mechanism. The specific torsional angles of the aminoethyl side chain and the orientation of the chlorobenzamide moiety relative to the enzyme's active site residues determine the strength and nature of the binding.

Quantitative Structure-Activity Relationships (QSAR) for Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a series of compounds relates to their biological activity. For benzamide analogues and other MAO inhibitors, QSAR models have been developed to predict inhibitory potency. nih.govnih.gov These models typically use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity.

For instance, QSAR studies on coumarin (B35378) derivatives, another class of MAO inhibitors, have shown that inhibitory activity is correlated with properties like polarizability, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov While a specific QSAR model for this compound and its close analogues is not prominently available in the literature, the principles from related studies suggest that a combination of electronic and steric descriptors would be crucial for predicting their MAO-B inhibitory potency.

Rational Design Principles for Enhanced Selectivity and Potency

The development of more potent and selective inhibitors based on the this compound scaffold relies on rational design principles. A key strategy involves modifying the structure to optimize interactions with the target enzyme while minimizing off-target effects.

One approach is to exploit the differences in the active sites of MAO-A and MAO-B. Since the active site of MAO-B is more hydrophobic than that of MAO-A, introducing lipophilic substituents on the aromatic ring can enhance selectivity for MAO-B. Furthermore, the design of reversible inhibitors is often preferred to minimize the potential for long-lasting side effects associated with irreversible inhibitors. The development of N-(2-aminoethyl)benzamide analogues as mechanism-based reversible inhibitors is a testament to this strategy. nih.gov

Fragment-based drug design is another rational approach, where different structural fragments known to interact favorably with the target are combined to create novel and more potent molecules. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in this process, allowing for the virtual screening of new designs and providing insights into their potential binding modes and affinities before they are synthesized. nih.gov

Advanced Analytical and Computational Methodologies in Research

X-ray Crystallography for Molecular and Complex Structure Determination

X-ray crystallography is a cornerstone technique for determining the precise atomic arrangement within a crystalline solid. This method provides unparalleled insight into molecular geometry, intermolecular interactions, and the structural basis of a ligand's function when bound to a biological macromolecule.

While a specific crystal structure for N-(2-Aminoethyl)-2-chlorobenzamide hydrochloride is not prominently available in public databases, extensive crystallographic work has been performed on structurally related benzamide (B126) derivatives. nih.govmdpi.com Analysis of these analogues, such as N-(2,4-Difluorophenyl)-2-fluorobenzamide and various N-aryl-N-(2-oxo-2-arylethyl) benzamides, reveals key structural features inherent to this class of compounds. ipb.pt

Table 1: Crystallographic Data for Representative Benzamide Analogues

| Compound | Crystal System | Space Group | Key Interactions |

| N-(5-Cyanononan-5-yl)benzamide | Monoclinic | P21/c | Intermolecular N-H···O and C-H···O hydrogen bonds link molecules into chains. ipb.pt |

| 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | Monoclinic | P 1 2/n 1 | Complex hydrogen bonding network. crystallography.net |

| (Z)-N′-(4-methoxybenzylidene)benzohydrazide-Ni(II) Complex | Monoclinic | P21/n | The ligand coordinates in its enol form, resulting in a neutral complex with a distorted square planar geometry. mdpi.com |

This table is generated based on data from published crystallographic studies of related compounds.

Given that this compound and its analogues are known inhibitors of monoamine oxidase B (MAO-B), examining the crystal structures of MAO-B in complex with similar inhibitors provides critical mechanistic insights. nih.govresearchgate.net These structures reveal the precise binding mode of the inhibitors within the enzyme's active site. rcsb.org

The active site of human MAO-B features a hydrophobic cavity composed of two parts: an entrance cavity and a substrate cavity near the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net Crystallographic studies of MAO-B complexed with inhibitors like safinamide (B1662184) and various chromone (B188151) derivatives show that these molecules bind non-covalently within this active site. researchgate.netrcsb.org Key interactions often involve:

Hydrogen Bonding: Residues such as Tyr435 and Cys172 are often involved in hydrogen bonding with the inhibitor. rcsb.org

Hydrophobic Interactions: The aromatic rings of the inhibitors typically form π-π stacking interactions with aromatic residues like Tyr326 and Tyr398, which line the cavity. nih.govresearchgate.net

Van der Waals Contacts: The inhibitor fits snugly into the hydrophobic pocket, stabilized by numerous van der Waals forces. researchgate.net

For instance, the crystal structure of human MAO-B in complex with safinamide (PDB ID: 2V5Z) shows the inhibitor occupying both the entrance and substrate cavities. researchgate.netacs.org The benzyloxy substituent of safinamide extends into the entrance cavity, contributing to its high affinity and selectivity. researchgate.net By analyzing these established ligand-enzyme complexes, researchers can infer the binding orientation of this compound, where the 2-chlorobenzoyl group likely interacts with the hydrophobic pocket and the aminoethyl tail potentially forms hydrogen bonds with key active site residues.

Spectroscopic Techniques in Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for characterizing the structure and behavior of molecules in various states, including in solution, providing data that is complementary to solid-state crystallographic information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For compounds like this compound, ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns. mdpi.comnih.gov

Furthermore, NMR is extensively used for conformational analysis. Substituted benzamides can exist as a mixture of cis and trans rotamers (conformational isomers) due to the restricted rotation around the amide C-N bond. These rotamers can often be observed as separate sets of signals in the NMR spectrum, particularly at low temperatures. The energy barrier to rotation can be determined through temperature-dependent NMR studies. researchgate.net The chemical shifts of protons and carbons are sensitive to the molecular geometry and the electronic environment, which is influenced by factors like the solvent and the presence of intramolecular hydrogen bonds. ucl.ac.uk For example, in related N-aminoalkylbenzamides, the conformation of the aminoethyl side chain has been shown to be highly dependent on the solvent and the protonation state of the amine.

When studying ligand-enzyme interactions, NMR techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the protein, providing valuable information about the binding epitope.

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of research involving this compound, MS is crucial for several applications.

During chemical synthesis, MS is used to confirm the identity of the final product by matching its molecular weight to the theoretical value. mdpi.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The technique is also invaluable for monitoring the progress of a chemical reaction. By taking small aliquots from a reaction mixture over time, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can track the disappearance of reactants and the appearance of products, allowing for reaction optimization. purdue.edu

In metabolic studies, MS is the primary tool for identifying metabolites. After a biological system is exposed to the compound, extracts can be analyzed to find new molecules that correspond to the parent compound plus or minus the masses of common metabolic transformations (e.g., hydroxylation, demethylation). The fragmentation pattern of these potential metabolites in tandem mass spectrometry (MS/MS) can then be compared to the fragmentation of the parent compound to elucidate their structures. researchgate.netraco.cat

Table 2: Predicted Mass Spectrometric Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.06326 |

| [M+Na]⁺ | 221.04520 |

| [M-H]⁻ | 197.04870 |

| [M+K]⁺ | 237.01914 |

Data predicted using computational tools based on the molecular formula C₉H₁₁ClN₂O. This table illustrates the expected mass-to-charge ratios for different adducts of the parent molecule.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become essential tools for rationalizing experimental findings and guiding further research. These methods allow for the simulation of molecular properties and interactions, providing insights that can be difficult to obtain through experimental means alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For this compound, docking studies into the active site of MAO-B can generate plausible binding poses. acs.org These models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and enzyme residues. The results can rationalize the compound's inhibitory activity and selectivity, and guide the design of new analogues with improved potency. nih.gov For example, docking simulations can assess how different substitutions on the benzamide ring might enhance or diminish binding affinity. researchgate.net

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are primarily used to forecast its binding mode and affinity within the active site of a biological target, such as an enzyme or receptor. The mechanism of action for structurally similar compounds involves interactions with specific molecular targets, where the aminoethyl group can form hydrogen bonds and the chlorine atom enhances lipophilicity, facilitating membrane penetration.

The process begins with the three-dimensional structures of the ligand (this compound) and the target protein, which can be obtained from crystallographic databases like the Protein Data Bank (PDB). Software such as AutoDock Vina is then employed to explore a multitude of possible binding poses of the ligand within the protein's binding pocket. mdpi.com A scoring function is used to estimate the binding affinity for each pose, typically expressed as a free energy of binding (ΔG), with more negative values indicating stronger binding.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the aminoethyl group of this compound is a potential hydrogen bond donor and acceptor, while the chlorophenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the target's active site. By comparing the predicted binding affinities and modes of this compound with those of known inhibitors or substrates, researchers can hypothesize its potential biological activity. For example, studies on analogues suggest it may act as a competitive, time-dependent inhibitor of enzymes like monoamine oxidase-B (MAO-B). nih.gov

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target This table is for illustrative purposes and shows the type of data generated from a molecular docking study.

| Protein Target | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Interaction Type | Interaction Distance (Å) |

|---|---|---|---|---|

| Monoamine Oxidase B (Hypothetical) | -8.5 | Tyr435 | Hydrogen Bond (Amine H) | 2.9 |

| Cys172 | Hydrogen Bond (Amide O) | 3.1 | ||

| Ile199, Leu171 | Hydrophobic (Chlorophenyl ring) | N/A |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of this compound. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels within the molecule.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential around the oxygen and chlorine atoms and the terminal amino group, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds.

Atomic Charges: Calculations can assign partial charges to each atom, quantifying the extent of electron sharing in covalent bonds. This information helps to explain the molecule's polarity and its electrostatic interactions with other molecules.

These theoretical calculations provide a fundamental understanding of why the molecule behaves as it does, complementing experimental findings. For example, understanding the electronic properties can rationalize the types of chemical reactions the compound undergoes, such as substitution reactions at the chlorine atom or oxidation of the aminoethyl group.

Table 2: Predicted Electronic Properties of this compound via DFT Calculations This table contains hypothetical but representative data for the compound.

| Quantum Chemical Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (likely amine/phenyl ring) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (likely benzamide moiety) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 3.8 Debye | Reflects significant molecular polarity |

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations introduce the dimension of time, allowing for the observation of the dynamic behavior of the complex. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a more realistic representation of the biological environment.

Starting from a promising pose obtained from molecular docking, an MD simulation of the this compound-protein complex can:

Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over nanoseconds, researchers can determine if the binding pose is stable or if the ligand dissociates from the active site.

Analyze Conformational Changes: MD simulations reveal the flexibility of both the ligand and the protein. They can show how the protein structure adapts to accommodate the ligand (induced fit) and what conformational changes the ligand undergoes within the binding pocket.

Characterize Key Interactions: The persistence of interactions like hydrogen bonds and hydrophobic contacts identified in docking can be monitored throughout the simulation, confirming their importance for binding.

Investigate the Role of Water: MD simulations explicitly include water molecules, allowing for the study of their role in mediating or disrupting ligand-protein interactions.

These simulations provide a deeper understanding of the binding thermodynamics and kinetics, offering insights that are not accessible from static models alone.

Table 3: Typical Analyses in a Molecular Dynamics Simulation Study

| Analysis Type | Metric | Information Gained |

|---|---|---|

| System Stability | RMSD (Root Mean Square Deviation) | Convergence and stability of the complex over time. |

| Protein Flexibility | RMSF (Root Mean Square Fluctuation) | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Interaction Analysis | Hydrogen Bond Occupancy | Quantifies the stability of specific hydrogen bonds. |

| Binding Free Energy | MM/PBSA or MM/GBSA | Provides an end-point estimation of binding free energy. |

Theoretical Studies of Reaction Mechanisms (e.g., enzyme catalysis)

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving enzyme catalysis. For a compound like this compound, which may act as an enzyme inhibitor, computational methods can map out the entire reaction pathway of the enzymatic process, both in the presence and absence of the inhibitor. nih.gov

Using quantum mechanics/molecular mechanics (QM/MM) methods, a high level of theory (QM) can be applied to the reacting parts of the system (the ligand and the enzyme's active site), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This approach allows for the study of bond-breaking and bond-forming events within the complex environment of an enzyme.

Such studies can:

Identify Transition States: Locate the high-energy transition state structures along the reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which governs the reaction rate.

Elucidate the Role of Catalytic Residues: Clarify how specific amino acids in the active site participate in the reaction, for example, by acting as proton donors/acceptors or by stabilizing transition states.

Explain Inhibition Mechanisms: In the case of an inhibitor, theoretical studies can show how it blocks the natural reaction. This could be by binding so tightly that the substrate cannot enter (competitive inhibition), by forming a covalent bond with a catalytic residue (irreversible inhibition), or by stabilizing a non-productive state of the enzyme. Theoretical studies on related chloroamines have explored S(N)2 reaction mechanisms, which could be relevant to understanding potential covalent interactions. researchgate.net

These mechanistic insights are crucial for designing more potent and selective inhibitors or for modifying the compound to achieve a desired chemical reactivity.

Research Applications and Future Directions in Chemical Biology

Utility of N-(2-Aminoethyl)-2-chlorobenzamide as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein. The design of effective chemical probes requires a deep understanding of structure-activity relationships and the principles of molecular recognition. While specific studies employing this compound as a chemical probe are not extensively documented, its structural features suggest a strong potential for such applications.

The core of a chemical probe's function lies in its ability to be tailored for specific tasks, often through the inclusion of reporter units or reactive groups. The N-(2-aminoethyl) group in this compound provides a reactive handle for the attachment of fluorophores, biotin (B1667282) tags, or other reporter molecules, which is a key feature for creating labeled chemical probes to visualize and track biological processes.

Furthermore, the benzamide (B126) scaffold itself is a common feature in molecules designed to interact with specific biological targets. For instance, derivatives of benzamides have been developed as inhibitors for enzymes like histone deacetylases (HDACs) and monoamine oxidases, highlighting the potential of this class of compounds to serve as scaffolds for new chemical probes. The development of such probes is an iterative process of chemical enhancement to create tools for target identification, validation, and as biomarkers in further studies.

Development of this compound as a Synthetic Intermediate for Novel Chemical Entities

The value of a chemical compound in drug discovery and chemical biology often lies in its utility as a building block for more complex molecules. This compound serves as a valuable synthetic intermediate for the creation of novel chemical entities with diverse biological activities. The primary amino group and the benzamide core provide multiple points for chemical modification, allowing for the generation of libraries of related compounds for screening.

Benzamide derivatives are recognized as useful building blocks in organic synthesis, enabling the introduction of various substituents for detailed structure-activity relationship (SAR) analysis. The synthesis of new benzamides often involves conventional solution-based methods where an amine is reacted with an acyl chloride. For example, the reaction of a substituted phenylenediamine with an acyl chloride in the presence of a base is a common method for preparing new benzamide derivatives.

The 2-chloro substituent on the benzene (B151609) ring can also be a site for further chemical modification through cross-coupling reactions, offering another avenue for diversification. The ability to readily generate a variety of analogs from this starting material makes this compound a promising platform for the discovery of new bioactive molecules targeting a range of biological processes.

Exploration of Broad-Spectrum Biological Research Activities (e.g., antimicrobial activity)

The benzamide scaffold is present in a wide array of compounds with demonstrated biological activity. While specific antimicrobial studies on this compound are not widely reported, the broader class of benzamide derivatives has shown significant promise in this area.

Research into salicylanilides, which are 2-hydroxy-N-phenylbenzamides, has revealed their potential as antibacterial, antimycobacterial, and antifungal agents. mdpi.com The structural similarity suggests that this compound could also exhibit such properties. The presence of a chlorine atom can, in some cases, enhance the biological activity of a molecule. mdpi.com

Furthermore, a closely related analog, N-(2-aminoethyl)-4-chlorobenzamide, is known to be a competitive, time-dependent inhibitor of monoamine oxidase-B (MAO-B). nih.gov This suggests that this compound may also possess inhibitory activity against this enzyme, which is a key target in the treatment of neurodegenerative diseases. The exploration of its biological activity profile is a crucial area for future research.

| Compound Class | Reported Biological Activity | Potential Relevance to this compound |

|---|---|---|

| Salicylanilides (2-hydroxy-N-phenylbenzamides) | Antibacterial, antimycobacterial, antifungal mdpi.com | Structural similarity suggests potential for antimicrobial activity. |

| N-(2-aminoethyl)-4-chlorobenzamide | Monoamine oxidase-B (MAO-B) inhibitor nih.gov | Close structural analog, indicating a high likelihood of similar MAO-B inhibitory activity. |

| General Benzamide Derivatives | Histone deacetylase (HDAC) inhibitors, adrenergic receptor agonists nih.govnih.gov | Highlights the diverse biological targets accessible through the benzamide scaffold. |

Strategies for Overcoming Research Challenges in Benzamide Compound Development

The development of benzamide-based compounds for research and therapeutic applications is not without its challenges. Common hurdles include poor water solubility, which can limit bioavailability and complicate in vitro and in vivo studies. For instance, a novel o-aminobenzamide analogue, while potent against undifferentiated gastric cancer, was hindered by its poor water solubility. mdpi.com

Strategies to address these challenges are a key focus of medicinal chemistry. One common approach is salt formation, where an ionizable compound is converted into a more soluble salt form. The selection of an appropriate counterion is critical as it can affect not only solubility but also stability and hygroscopicity. Another strategy is the creation of pharmaceutical cocrystals, which can enhance solubility by altering the crystal packing and intermolecular interactions of the drug molecule.

For compounds that are substrates for efflux transporters, which can limit their absorption, formulation strategies such as the use of lipid-based nanocarriers or stimuli-responsive nanoparticles are being explored. Furthermore, fragment-based drug discovery (FBDD) offers a method for developing drug candidates with optimized physicochemical properties from the outset.

Future Research Perspectives and Interdisciplinary Opportunities

The future of research involving this compound and related benzamide derivatives is rich with interdisciplinary opportunities. The convergence of chemistry, biology, and computational sciences will be pivotal in unlocking the full potential of this class of compounds.

Chemical Biology and Target Identification: The development of this compound-based chemical probes will enable the identification and validation of new biological targets. These probes can be used in high-throughput screening assays and proteomic studies to map the interactome of the compound and elucidate its mechanism of action.

Medicinal Chemistry and Drug Discovery: The versatility of the benzamide scaffold will continue to be exploited for the development of novel therapeutic agents. Structure-based drug design, aided by computational modeling and X-ray crystallography, will guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. There is significant potential for developing new inhibitors of enzymes such as MAO-B and HDACs, as well as agonists or antagonists for various receptors.

Materials Science and Nanotechnology: The incorporation of benzamide derivatives into novel materials and nanocarriers presents exciting opportunities. For example, these compounds could be used to functionalize nanoparticles for targeted drug delivery or to create new biomaterials with specific biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Aminoethyl)-2-chlorobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a three-step process:

Reductive amination : React 2-chlorobenzoyl chloride with N-Boc-2-aminoacetaldehyde in chloroform using NaCNBH₃ as a reducing agent at room temperature .

Deprotection : Remove the Boc group using 4 M HCl in dioxane to yield the free amine intermediate .

Final coupling : Introduce substituents (e.g., aryl groups) via reaction with substituted benzoyl chlorides in dichloromethane with DIPEA as a base .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess benzoyl chloride) to improve yields (reported up to 79%) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H NMR (300 MHz, DMSO-d6) to confirm substituent integration and amine proton resonance (e.g., δ 8.27 ppm for NH₃⁺ in hydrochloride salts) .

- Mass Spectrometry : ESI-MS (e.g., m/z 361.3 [M + H]⁺) validates molecular weight and fragmentation patterns .

- HPLC : Ensure ≥95% purity using reverse-phase chromatography with UV detection .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions releasing HCl gas .

- Waste Management : Segregate halogenated byproducts (e.g., chlorinated solvents) and neutralize acidic waste with 2M NaOH before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substitution) influence the compound’s electronic properties and binding affinity?

- 35Cl NQR Analysis : Chlorine substituents on the benzamide ring alter electron density, as shown by NQR frequency shifts. For example, 2-chloro substitution increases frequencies by 0.5–1.2 MHz compared to unsubstituted analogs, correlating with enhanced dipole interactions in enzyme binding .

- SAR Studies : N-(2,6-Dichlorophenyl) derivatives exhibit two distinct 35Cl NQR signals (average 36.8 MHz), suggesting asymmetric charge distribution that may enhance MAO-B inhibition .

Q. What methodological challenges arise in analyzing degradation pathways of this compound derivatives?

- Hydrolysis Modeling : Predict degradation kinetics using Arrhenius equations. For example, a first-order model estimated a peak 2-chlorobenzamide concentration of 3.2% after 13.5 days at pH 6 and 25°C, but experimental validation showed discrepancies (1.6% at 22 days), likely due to unaccounted side reactions .

- Analytical Validation : Use LC-MS/MS to detect trace degradants (e.g., chloroanilines) and adjust models for environmental variables (temperature, pH) .

Q. How does this compound achieve selective MAO-B inhibition, and what experimental evidence supports reversibility?

- Mechanistic Insights : The compound binds non-competitively to MAO-B (Ki = 0.80 µM), as shown by Lineweaver-Burk plots. The 2-chloro-4-iodo derivative (2d) demonstrated >90% enzyme activity recovery 24 hours post-administration in rat models, confirming reversibility .

- In Vivo Validation : Use PET/SPECT imaging with radiolabeled analogs (e.g., ¹²⁵I-2d) to track brain uptake and clearance .

Contradictions and Validation

- Degradation Kinetics : Theoretical models ( ) underestimated 2-chlorobenzamide formation by 50% compared to experimental data, highlighting the need for multi-parameter optimization in predictive algorithms.

- NQR Frequency Anomalies : N-(2-chlorophenyl)-2,2,2-trichloroacetamide showed unexpected NQR shifts due to crystal field effects, complicating electronic structure predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.